
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol typically involves the bromination of 6-methoxynaphthalene followed by the introduction of an ethanol group. One common method involves the reaction of 6-methoxynaphthalene with bromine in the presence of a catalyst to form 2-bromo-6-methoxynaphthalene. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(6-methoxynaphthalen-2-yl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 6-methoxynaphthalene, such as 2-hydroxy-1-(6-methoxynaphthalen-2-yl)ethanol and 2-amino-1-(6-methoxynaphthalen-2-yl)ethanol .
Applications De Recherche Scientifique
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxynaphthalene: This compound is structurally similar but lacks the ethanol moiety.
1-(6-Methoxynaphthalen-2-yl)ethanol: Similar but without the bromine atom.
6-Methoxy-2-naphthol: Contains a hydroxyl group instead of the bromine and ethanol groups.
Uniqueness
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is unique due to the combination of the bromine atom, methoxy group, and ethanol moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13BrO2 |
|---|---|
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H13BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13,15H,8H2,1H3 |
Clé InChI |
CVNZOXOWWFBOOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


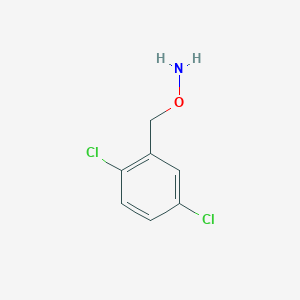
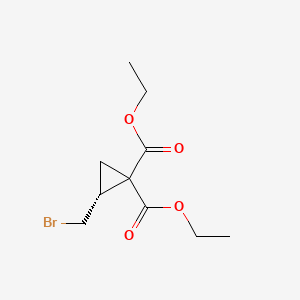

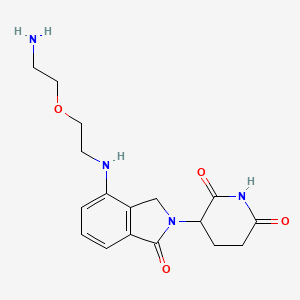

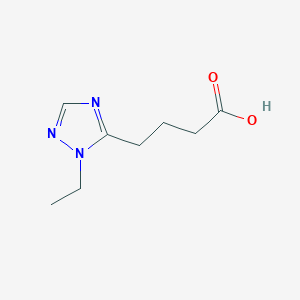
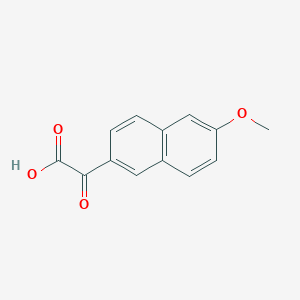
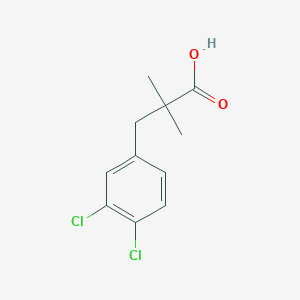

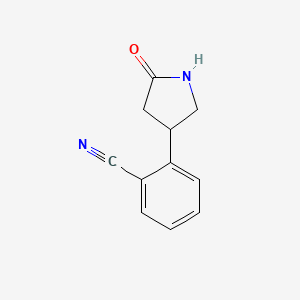
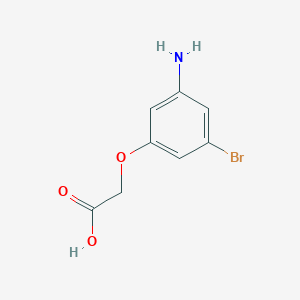
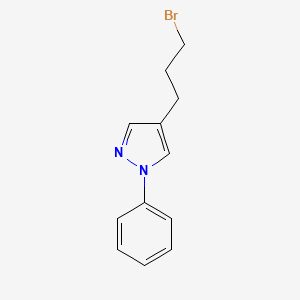
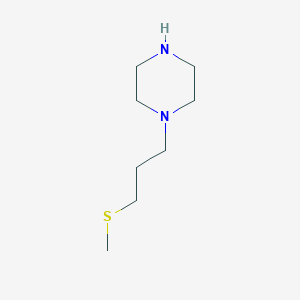
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
